Cytochalasin C is produced by various fungi, most notably from species of the genus Aspergillus. The biosynthesis of cytochalasins involves complex pathways that include polyketide synthases and non-ribosomal peptide synthetases. These pathways facilitate the assembly of the cytochalasin backbone, which is crucial for their biological activity .
The synthesis of cytochalasin C can be approached through various synthetic methodologies, including total synthesis and semi-synthesis from natural precursors. A notable method involves the Diels-Alder reaction, which allows for the construction of the complex cyclic structure characteristic of cytochalasins.
Cytochalasin C possesses a unique molecular structure that includes:
The molecular formula for cytochalasin C is , with a molecular weight of approximately 373.54 g/mol. The structural configuration allows it to interact specifically with actin, inhibiting polymerization .
Cytochalasin C primarily undergoes reactions that involve:
The reactivity of cytochalasin C can be exploited to develop analogs with enhanced selectivity or reduced toxicity. For instance, modifications at specific sites can lead to compounds that selectively inhibit cancer cell migration without affecting normal cells .
Cytochalasin C exerts its effects by binding to actin filaments, preventing their polymerization and thereby disrupting cellular processes such as motility and division. The mechanism involves:
Studies have shown that cytochalasin C can inhibit actin polymerization by more than 90% under certain conditions, demonstrating its potency as an actin-targeting agent .
Cytochalasin C has several applications in scientific research:
Cytochalasin C is a specialized secondary metabolite produced primarily by fungi within the order Xylariales (phylum Ascomycota). Key producers include genera such as Aspergillus, Phomopsis, Hypoxylon, and Chaetomium [1] [4] [6]. These fungi typically inhabit diverse ecological niches as endophytes (living within plant tissues), saprobes (decomposing organic matter), or pathogens. Biosynthesis occurs via dedicated secondary metabolic pathways activated under specific environmental or developmental conditions, often during stationary growth phases when primary nutrients are depleted. The Ascomycota fungi leverage these pathways to generate chemical defenses or signaling molecules, enhancing their survival and competitive fitness [3] [6]. Genomic analyses reveal that cytochalasin biosynthetic gene clusters (BGCs) are conserved but exhibit species-specific modifications, reflecting adaptations to ecological pressures [1] [7].
Table 1: Fungal Genera Producing Cytochalasins in Ascomycota
Genus | Example Species | Notable Cytochalasins |
---|---|---|
Aspergillus | A. clavatus | Cytochalasin E, K, and C |
Phomopsis | P. sp. xz-18 | Phomopchalasins, Cytochalasin C |
Hypoxylon | H. fragiforme | Fragiformins |
Chaetomium | C. globosum | Chaetoglobosins |
Nemania | N. sp. | 19,20-Epoxycytochalasin C |
The molecular backbone of cytochalasin C is assembled by a multidomain hybrid PKS-NRPS megasynthetase, exemplified by the ccsA gene in Aspergillus clavatus NRRL 1. This system integrates polyketide and amino acid precursors:
A trans-acting enoylreductase (ER) encoded by ccsC is essential for full reduction of the polyketide chain during elongation. Heterologous expression of ccsA and ccsC in Aspergillus oryzae confirms their sufficiency for synthesizing the core cytochalasin structure [9]. Subsequent modifications involve:
Table 2: Domain Organization of the PKS-NRPS System (CcsA) in Cytochalasin Biosynthesis
Domain | Function | Position in Module |
---|---|---|
KS | Polyketide chain elongation | N-terminal |
AT | Malonyl-CoA loading | Adjacent to KS |
DH | Dehydration of β-hydroxy intermediates | Mid-module |
ER | Enoyl reduction (incomplete; requires CcsC) | Mid-module |
KR | Keto reduction | Mid-module |
A | L-Phenylalanine activation | NRPS segment |
T | Amino acid thioesterification | NRPS segment |
C | Peptide bond formation | NRPS segment |
R | Aldehyde release | C-terminal |
Cytochalasin C exemplifies structural diversification within the cytochalasan family, driven by evolutionary adaptations in BGCs:
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